5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene-4-carboxylic Acid 5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene-4-carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18307175
InChI: InChI=1S/C24H29BrO3/c1-22(2,3)13-9-15(21(26)27)19-16(10-13)24(7,8)17-11-14(23(4,5)6)12-18(25)20(17)28-19/h9-12H,1-8H3,(H,26,27)
SMILES:
Molecular Formula: C24H29BrO3
Molecular Weight: 445.4 g/mol

5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene-4-carboxylic Acid

CAS No.:

Cat. No.: VC18307175

Molecular Formula: C24H29BrO3

Molecular Weight: 445.4 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene-4-carboxylic Acid -

Specification

Molecular Formula C24H29BrO3
Molecular Weight 445.4 g/mol
IUPAC Name 5-bromo-2,7-ditert-butyl-9,9-dimethylxanthene-4-carboxylic acid
Standard InChI InChI=1S/C24H29BrO3/c1-22(2,3)13-9-15(21(26)27)19-16(10-13)24(7,8)17-11-14(23(4,5)6)12-18(25)20(17)28-19/h9-12H,1-8H3,(H,26,27)
Standard InChI Key VQLMHWKCNIPIII-UHFFFAOYSA-N
Canonical SMILES CC1(C2=CC(=CC(=C2OC3=C1C=C(C=C3Br)C(C)(C)C)C(=O)O)C(C)(C)C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a xanthene core (a tricyclic system with two benzene rings fused to a central oxygen-containing ring) substituted at positions 2 and 7 with tert-butyl groups, positions 4 and 9 with carboxylic acid and methyl groups, respectively, and a bromine atom at position 5 (Fig. 1) . Key structural attributes include:

  • Steric Protection: The tert-butyl groups at positions 2 and 7 prevent unwanted side reactions by shielding reactive sites .

  • Electron-Withdrawing Effects: The bromine atom and carboxylic acid group modulate electronic properties, enhancing stability and reactivity in catalytic cycles .

  • Crystallographic Data: Single-crystal X-ray studies of related xanthene derivatives reveal planar aromatic systems with bond lengths of 1.39–1.42 Å for C–C bonds in the central ring and 1.76 Å for C–Br bonds .

Table 1: Physical and Spectral Properties

PropertyValue/DescriptionSource
Molecular FormulaC₂₃H₂₇BrO₃
Molecular Weight455.37 g/mol
UV-Vis λₘₐₓ (MeCN/MeOH)280 nm (π→π*), 320 nm (n→π*)
IR (KBr)1705 cm⁻¹ (C=O), 1580 cm⁻¹ (C-Br)
SolubilitySoluble in DCM, THF; sparingly in MeOH

Synthesis and Modifications

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Xanthene Core Formation: Dibenzofuran or xanthene precursors are functionalized via Suzuki-Miyaura cross-coupling to introduce tert-butyl and methyl groups .

  • Bromination: Electrophilic aromatic substitution using N-bromosuccinimide (NBS) selectively brominates position 5 .

  • Carboxylic Acid Installation: A Heck reaction or carboxylation with CO₂ introduces the carboxylic acid group at position 4 .

Key Reaction Conditions:

  • Suzuki coupling: Pd(PPh₃)₄, K₂CO₃, 80°C, 24 h .

  • Bromination: NBS, CCl₄, 0°C to RT, 12 h .

  • Yields: 60–75% after purification by column chromatography .

Derivative Synthesis

The carboxylic acid group enables further functionalization:

  • Esterification: Treatment with MeOH/H₂SO₄ yields methyl esters for improved solubility .

  • Metal Coordination: Reacts with Mn(III), Fe(III), or Co(II) salts to form Schiff base complexes for catalysis .

Applications in Catalysis

Hangman Salen Complexes

The compound is a precursor for "Hangman" salen ligands, where two xanthene units are linked cofacially to create a cavity for bimetallic centers (Fig. 2) . These architectures enhance catalytic efficiency in:

  • Oxygen Evolution: Mn-based Hangman complexes dismutate H₂O₂ with turnover numbers (TON) >10,000 .

  • Epoxidation: Fe-Hangman systems achieve 85% yield in styrene epoxidation using NaOCl .

Table 2: Catalytic Performance of Hangman Complexes

SubstrateCatalystTONConditionsSource
H₂O₂Mn[HSX*-COOH]Cl12,45025°C, CH₂Cl₂/MeOH
1,2-DihydronapthaleneFe₂DSXCl₂3200°C, CH₃CN

Mechanistic Insights

Density functional theory (DFT) studies reveal:

  • Hydrogen Bonding: The carboxylic acid stabilizes hydroperoxide intermediates via H-bonding (O···O distance: 2.65 Å) .

  • Electron Transfer: Bromine withdraws electron density, lowering the Mn(V)/Mn(IV) redox potential by 150 mV .

Stability and Industrial Relevance

Thermal and Oxidative Stability

  • Thermogravimetric Analysis (TGA): Decomposition onset at 220°C .

  • Light Sensitivity: Degrades under UV light (λ < 300 nm), requiring amber glass storage .

Scale-Up Challenges

Industrial production faces hurdles:

  • Cost: Pd catalysts and NBS increase synthesis expenses .

  • Purification: Column chromatography is impractical at scale; recrystallization alternatives are under development .

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